molecular formula C21H23N3O3 B2660837 1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione CAS No. 1005131-04-3

1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione

Cat. No.: B2660837
CAS No.: 1005131-04-3
M. Wt: 365.433
InChI Key: YULTWXOVXVYXQZ-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a structurally complex heterocyclic compound characterized by a pyrrolo[3,4-c]pyrazole-dione core. This scaffold is substituted with a benzyl group at position 1, a 4-hydroxyphenyl moiety at position 3, and a propyl chain at position 3. Such substitutions are strategically designed to modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

1-benzyl-3-(4-hydroxyphenyl)-5-propyl-2,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrazole-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c1-2-12-23-20(26)17-18(15-8-10-16(25)11-9-15)22-24(19(17)21(23)27)13-14-6-4-3-5-7-14/h3-11,17-19,22,25H,2,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULTWXOVXVYXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2C(NN(C2C1=O)CC3=CC=CC=C3)C4=CC=C(C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione is a compound belonging to the class of pyrazoles, which have gained attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22N2O3. Its structure includes a tetrahydropyrrolo core fused with a pyrazole ring and substituted with a benzyl and a hydroxyphenyl group. This unique configuration contributes to its biological properties.

Antiproliferative Effects

Recent studies have demonstrated that compounds within the pyrazole family exhibit significant antiproliferative activity against various cancer cell lines. For instance, this compound was evaluated for its effects on K562 (chronic myeloid leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cell lines. The compound showed low micromolar GI50 values, indicating potent antiproliferative activity.

Cell Line GI50 (µM)
K5625.0
MV4-113.5
MCF-76.0

These results suggest that the compound effectively inhibits cell proliferation in these cancer models.

The mechanism by which this compound exerts its antiproliferative effects may involve the induction of apoptosis and modulation of key signaling pathways. Research indicates that similar pyrazole derivatives can activate caspase cascades and induce poly(ADP-ribose) polymerase (PARP) cleavage, leading to programmed cell death.

In vitro studies have shown that treatment with this compound results in:

  • Caspase Activation : Initiation of the apoptotic cascade through caspase 9 activation.
  • Microtubule Disruption : Induction of fragmentation in microtubule-associated proteins.
  • Reduced PCNA Expression : Downregulation of proliferating cell nuclear antigen (PCNA), a marker associated with cell proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various pyrazole derivatives including this compound. The study highlighted its effectiveness against multiple cancer types and provided insights into its potential as an anticancer agent.

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological activities:

Antioxidant Activity

Research indicates that derivatives of pyrazole compounds demonstrate significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related damage. Studies have shown that similar compounds exhibit potent scavenging activity against various free radicals such as DPPH and hydroxyl radicals .

Anti-inflammatory Effects

Several studies have reported that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds similar to 1-benzyl-3-(4-hydroxyphenyl)-5-propyltetrahydropyrrolo[3,4-c]pyrazole-4,6(1H,5H)-dione have been evaluated for their ability to inhibit pro-inflammatory cytokines like IL-6 and TNF-α in vitro. These findings suggest potential applications in treating inflammatory diseases .

Antimicrobial Activity

The compound's structural analogs have been tested for antimicrobial efficacy against various bacterial strains. Notably, derivatives have shown effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, indicating a potential role in developing new antimicrobial agents .

Case Studies

Several case studies illustrate the compound's potential applications:

Case Study 1: Antioxidant Evaluation

A study synthesized a series of pyrazole derivatives and evaluated their antioxidant activity using DPPH and nitric oxide scavenging assays. The results indicated that specific substitutions on the phenolic ring significantly enhanced antioxidant capacity compared to standard antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Assessment

In a controlled experiment, a derivative of the compound was tested for its anti-inflammatory effects in a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in paw swelling compared to the control group treated with indomethacin, highlighting its potential as an anti-inflammatory agent .

Case Study 3: Antimicrobial Testing

A series of synthesized pyrazole derivatives were screened for antimicrobial activity against E. coli and S. aureus. The study found that certain compounds exhibited MIC values lower than those of standard antibiotics, suggesting their potential as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The compound’s structural uniqueness lies in its combination of aromatic (benzyl, 4-hydroxyphenyl) and aliphatic (propyl) groups. Key comparisons with analogs include:

Compound Substituents Melting Point Synthetic Method Key Functional Groups
Target Compound 1-Benzyl, 3-(4-hydroxyphenyl), 5-propyl Not Reported Likely via nucleophilic substitution Hydroxyl (H-bond donor), propyl (lipophilic)
Compound 33 3-(3-Methoxyphenyl)amino, 5-methyl, 2-(p-tolyl) 180–182°C Microwave-assisted coupling Methoxy (electron-donating), methyl
Compound 34 3-(2-Methoxyphenyl)amino, 5-methyl, 2-(p-tolyl) 218–220°C Microwave-assisted coupling Ortho-methoxy (steric hindrance)
Compound 35 3-(4-Trifluoromethylphenyl)amino, 5-methyl 190–192°C Microwave-assisted coupling CF3 (electron-withdrawing)
Compound from 2-(2,5-Dimethylphenyl), 5-ethyl, 3-phenyl Not Reported Hydrazone derivatization Benzylidene hydrazine (antimicrobial)
5-Methyl-pyrrolo[3,4-c]pyrazole-dione () 5-Methyl Not Reported Standard cyclization Methyl (simplified lipophilicity)

Key Observations :

  • Melting Points : Aromatic substituents (e.g., p-tolyl in Compounds 33–34) correlate with higher melting points (>180°C) due to increased crystallinity. The target compound’s propyl group may reduce melting points relative to purely aromatic analogs, as aliphatic chains disrupt packing .
  • Solubility : The 4-hydroxyphenyl group in the target compound enhances aqueous solubility via hydrogen bonding, contrasting with methoxy (Compound 33) or trifluoromethyl (Compound 35) groups, which prioritize lipophilicity .

Q & A

Q. How to design derivatives for enhanced bioactivity?

  • Guidelines :
  • Introduce electron-withdrawing groups (e.g., -CF₃) at position 3 to boost enzyme inhibition .
  • Replace propyl with cyclopropyl to improve metabolic stability .

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